molecular formula C12H24N2OSi2 B100652 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane CAS No. 18027-80-0

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane

Cat. No.: B100652
CAS No.: 18027-80-0
M. Wt: 268.5 g/mol
InChI Key: WDWQNNPLLMFDRG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Organosilicon compounds like this are often used in the synthesis of various polymers and as reducing agents in organic synthesis .

Mode of Action

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a type of organosilicon compound. These compounds are known for their reactivity and versatility in various chemical reactions. For instance, they can participate in hydrosilylation reactions, which involve the addition of Si-H bonds across unsaturated bonds such as C=C . .

Biochemical Pathways

Organosilicon compounds are generally involved in a wide range of chemical reactions, including reductions and polymerizations .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a general rule, the bioavailability of a compound depends on its physical and chemical properties, such as solubility and stability. This compound is a liquid at room temperature with a density of 0.934 g/mL .

Result of Action

Organosilicon compounds are often used in the synthesis of various materials, including polymers and silicones .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Primary amines

    Substitution: Functionalized derivatives with new substituents replacing the cyanopropyl groups

Properties

IUPAC Name

4-[[3-cyanopropyl(dimethyl)silyl]oxy-dimethylsilyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQNNPLLMFDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC#N)O[Si](C)(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345953
Record name 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18027-80-0
Record name 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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